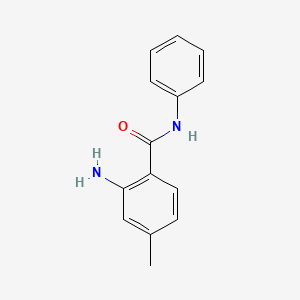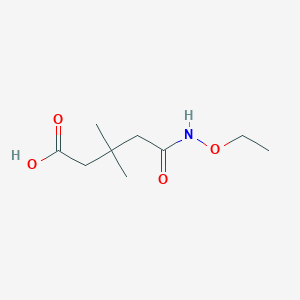
5,6-dichloro-1-methylbenzimidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mouse Tumor Necrosis Factor Alpha . This compound is a cytokine involved in systemic inflammation and is part of the body’s immune response. It is a member of the tumor necrosis factor superfamily, which is a group of cytokines that can cause cell death (apoptosis).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mouse Tumor Necrosis Factor Alpha typically involves recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell (such as E. coli or yeast). The host cells are cultured under specific conditions to express the protein, which is then purified using various chromatographic techniques.
Industrial Production Methods
Industrial production of Mouse Tumor Necrosis Factor Alpha follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput chromatography systems. Quality control measures are in place to ensure the purity and activity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Mouse Tumor Necrosis Factor Alpha can undergo various biochemical reactions, including:
Oxidation: This can lead to the formation of disulfide bonds, which are crucial for the protein’s stability and function.
Reduction: Reduction of disulfide bonds can lead to the denaturation of the protein.
Substitution: Post-translational modifications such as phosphorylation can occur, altering the protein’s activity.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Dithiothreitol, beta-mercaptoethanol.
Phosphorylation: Kinases and ATP.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Denatured protein.
Phosphorylation: Phosphorylated protein with altered activity.
Applications De Recherche Scientifique
Mouse Tumor Necrosis Factor Alpha is widely used in scientific research, including:
Chemistry: Studying protein-protein interactions and the effects of post-translational modifications.
Biology: Investigating the role of cytokines in immune responses and inflammation.
Medicine: Developing therapies for autoimmune diseases and cancer by targeting or mimicking the effects of Tumor Necrosis Factor Alpha.
Industry: Used in the production of diagnostic kits and as a standard in various assays.
Mécanisme D'action
Mouse Tumor Necrosis Factor Alpha exerts its effects by binding to its receptors, Tumor Necrosis Factor Receptor 1 and Tumor Necrosis Factor Receptor 2. This binding triggers a cascade of signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the expression of genes involved in inflammation, cell survival, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Human Tumor Necrosis Factor Alpha: Similar in structure and function but with slight differences in amino acid sequence.
Tumor Necrosis Factor Beta: Another member of the tumor necrosis factor superfamily with distinct biological functions.
Uniqueness
Mouse Tumor Necrosis Factor Alpha is unique in its specific interactions with mouse receptors and its role in mouse models of disease. It is a crucial tool for studying immune responses and developing therapies in preclinical research.
Propriétés
IUPAC Name |
5,6-dichloro-1-methylbenzimidazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2S/c1-12-7-3-5(10)4(9)2-6(7)11-8(12)13/h2-3H,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFNHPDUEBKGDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1S)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC(=C(C=C2N=C1S)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-Butyl 3-[(propylamino)methyl]piperidine-1-carboxylate](/img/structure/B7938825.png)


